molecular formula C10H8BrF3O3 B14029308 Ethyl 2-bromo-6-(trifluoromethoxy)benzoate

Ethyl 2-bromo-6-(trifluoromethoxy)benzoate

Cat. No.: B14029308
M. Wt: 313.07 g/mol
InChI Key: VJDXXYSKCYARTM-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-(trifluoromethoxy)benzoate is an organic compound with the molecular formula C10H8BrF3O3 and a molecular weight of 313.07 g/mol . It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and an ethyl ester group attached to a benzoate ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-6-(trifluoromethoxy)benzoate can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-6-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-bromo-6-(trifluoromethoxy)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-6-(trifluoromethoxy)benzoate involves its interaction with specific molecular targets. The bromine atom and trifluoromethoxy group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or modulate signaling pathways by forming covalent or non-covalent interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-bromo-4-(trifluoromethoxy)benzoate
  • Ethyl 2-chloro-6-(trifluoromethoxy)benzoate
  • Ethyl 2-bromo-6-(trifluoromethyl)benzoate

Uniqueness

Ethyl 2-bromo-6-(trifluoromethoxy)benzoate is unique due to the specific positioning of the bromine and trifluoromethoxy groups on the benzoate ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C10H8BrF3O3

Molecular Weight

313.07 g/mol

IUPAC Name

ethyl 2-bromo-6-(trifluoromethoxy)benzoate

InChI

InChI=1S/C10H8BrF3O3/c1-2-16-9(15)8-6(11)4-3-5-7(8)17-10(12,13)14/h3-5H,2H2,1H3

InChI Key

VJDXXYSKCYARTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1Br)OC(F)(F)F

Origin of Product

United States

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